N-Cyclohexylglycine is an amino acid derivative characterized by the presence of a cyclohexyl group attached to the nitrogen atom of glycine. Its chemical formula is , and it exhibits properties typical of amino acids, including the ability to participate in various bio
N-Cyclohexylglycine can undergo several chemical transformations, including:
These reactions facilitate the synthesis of more complex molecules and enhance the compound's utility in medicinal chemistry and organic synthesis .
N-Cyclohexylglycine exhibits notable biological activities, particularly as a modulator of neurotransmitter systems. It has been studied for its:
Additionally, its structural similarity to other amino acids allows it to interact with various biological systems, making it a compound of interest in pharmacological studies.
Several methods exist for synthesizing N-Cyclohexylglycine:
These methods highlight the versatility of N-cyclohexylglycine in synthetic organic chemistry.
N-Cyclohexylglycine finds numerous applications across different fields:
Studies on N-Cyclohexylglycine have focused on its interactions with various receptors and enzymes:
These interaction studies underscore its significance in both basic and applied research.
N-Cyclohexylglycine shares structural features with several related compounds. Here are some comparisons highlighting its uniqueness:
The unique cyclohexyl substitution on the nitrogen atom distinguishes N-cyclohexylglycine from other amino acids and derivatives, enabling specific interactions and applications that are not possible with simpler or differently substituted amino acids.
N-Cyclohexylglycine (IUPAC name: 2-(cyclohexylamino)acetic acid) is a synthetic amino acid derivative with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. The compound consists of a glycine backbone (NH₂–CH₂–COOH) where the amino group is substituted with a cyclohexyl ring (C₆H₁₁). This substitution imposes steric constraints and enhances lipophilicity compared to unmodified glycine.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 58695-41-3 | |
| SMILES | C1CCC(CC1)NCC(=O)O | |
| InChIKey | OQMYZVWIXPPDDE-UHFFFAOYSA-N | |
| Synonyms | N-Cyclohexylglycine, Hexahydrophenylglycine |
The cyclohexyl group adopts a chair conformation, minimizing steric strain and influencing the molecule’s spatial orientation in reactions. X-ray crystallographic studies confirm that the carboxylic acid and amino groups lie in a trans configuration, optimizing hydrogen-bonding interactions in crystalline states.
The synthesis of N-cyclohexylglycine dates to mid-20th-century efforts to modify amino acids for peptide stability. Early routes involved the alkylation of glycine ethyl ester with cyclohexyl halides, followed by hydrolysis. However, these methods suffered from low yields (30–40%) due to competing N- and O-alkylation.
A breakthrough came with the advent of catalytic hydrogenation. For example, the reduction of phenylglycine derivatives over ruthenium catalysts under hydrogen atmospheres provided enantiomerically pure N-cyclohexylglycine in yields exceeding 85%. This method, exemplified by the hydrogenation of DL-phenylglycine to DL-cyclohexylglycine, became industrially viable due to its scalability and minimal byproduct formation.
Modern asymmetric synthesis leverages chiral auxiliaries or enzymatic resolution. TCI Chemicals reports the production of L-2-cyclohexylglycine (CAS 14328-51-9) via enzymatic cleavage of racemic mixtures, achieving enantiomeric excess (ee) >98%. Such advances have enabled the compound’s use in stereoselective peptide synthesis.
N-Cyclohexylglycine’s structural rigidity makes it a favored residue in peptide backbone modification. Replacing glycine with N-cyclohexylglycine in peptide sequences enhances resistance to proteolytic degradation while maintaining conformational flexibility. For instance, the HELM notation PEPTIDE1{[C1CCC(CC1)NCC(=O)O]} represents its incorporation into synthetic peptides.
In drug design, the cyclohexyl group improves membrane permeability and target binding. A notable application is in Tilmacoxib (JTE-522), a COX-2 inhibitor where N-cyclohexylglycine serves as a key intermediate. The cyclohexyl moiety’s lipophilicity optimizes the drug’s pharmacokinetic profile, enhancing bioavailability in inflammatory tissues.
| Application | Function | Example |
|---|---|---|
| Peptide Therapeutics | Protease resistance | HIV protease inhibitors |
| Small-Molecule Drugs | Pharmacophore modification | Tilmacoxib (COX-2 inhibitor) |
| Enzyme Mimetics | Substrate specificity tuning | Chymotrypsin analogs |
The compound’s hydrochloride salt (CAS 56676-70-1) is particularly valuable in pharmaceutical formulations due to its improved solubility in aqueous media. Recent studies also explore its utility in metal-organic frameworks (MOFs) for chiral catalysis, leveraging its stereogenic center and chelating capacity.
A classical approach to synthesize N-cyclohexylglycine involves the alkylation of cyclohexylamine with glycine derivatives. One documented method starts with DL-phenylglycine, which undergoes catalytic hydrogenation in an alkaline aqueous solution in the presence of a ruthenium catalyst under controlled temperature (25–100 °C) and pressure (1.5–5.0 MPa). This step yields DL-cyclohexylglycine after acidification, filtration, washing, and drying. Subsequently, the DL-cyclohexylglycine is reacted with diacetyl oxide at low temperatures (-5 to 15 °C) under alkaline conditions, followed by acidification and isolation steps to produce N-ethanoyl-DL-cyclohexylglycine with a high yield of approximately 95.2% [1].
Advanced catalytic methods have been developed to achieve enantiomeric control in the synthesis of cyclohexylglycine derivatives. For example, l-cyclohexylglycine-derived chiral iminophosphorane catalysts have been employed in highly chemo-, regio-, and stereoselective aldol reactions. These catalysts direct the formation of carbon–carbon bonds with precise stereochemical outcomes, as demonstrated by density functional theory studies highlighting the critical role of cyclohexyl substituents on the catalyst backbone in controlling reaction pathways and stereoselectivity [3]. Additionally, enzymatic asymmetric synthesis using ene-reductases such as OPR3 and YqjM has been reported to produce chiral cyclohexyl-containing compounds with high enantiomeric excess, showcasing the potential for biocatalytic routes to chiral cyclohexylglycine derivatives [4].
Solvent-free synthetic techniques represent a green chemistry innovation with potential application in amino acid synthesis, including N-cyclohexylglycine. Solid-state reactions, conducted without solvents, offer advantages such as reduced pollution, lower costs, and simplified processing. These methods often involve grinding or mixing of reactants in the solid phase to induce chemical transformations, monitored by spectroscopic techniques. Although specific solvent-free syntheses of N-cyclohexylglycine are not explicitly described in the sources, the general principles of solvent-free organic synthesis could be adapted to its preparation to enhance environmental sustainability [5].
The incorporation of the carbobenzyloxy protecting group (Cbz) into cyclohexylglycine is a well-studied process aimed at protecting the amino group during peptide synthesis or other chemical transformations. A novel method improves upon conventional extraction/crystallization by adding a water-soluble organic solvent to the alkaline reaction mixture before acidification, enabling direct crystallization of N-carbobenzyloxy-L-cyclohexylglycine without the need for extraction, concentration, or recrystallization steps. This streamlined process reduces the use of hazardous organic solvents and simplifies purification, yielding high-quality Cbz-protected cyclohexylglycine crystals efficiently [2].
| Methodology | Key Reagents/Conditions | Yield/Outcome | Notes |
|---|---|---|---|
| Alkylation with Glycine Derivatives | DL-phenylglycine, Ru catalyst, alkaline aqueous solution, diacetyl oxide | ~95% yield of N-ethanoyl-DL-cyclohexylglycine [1] | Mild conditions, high yield, simple system |
| Condensation with Ethyl Glycolate | Not explicitly detailed | N/A | Common in amino acid chemistry but data lacking |
| Asymmetric Catalysis | Chiral iminophosphorane catalyst, ene-reductases | High enantioselectivity [3] [4] | Enables stereochemical control |
| Solvent-Free Synthesis | Solid-state grinding/mixing | Environmentally friendly | Potential for green chemistry applications [5] |
| Cbz Protection | Carbobenzyloxy chloride, alkaline conditions | Efficient crystallization [2] | Reduced solvent use, simplified purification |
| Boc Protection | Di-tert-butyl dicarbonate, base | Standard method | Widely used amino protection strategy |
Single-crystal X-ray diffraction represents the gold standard for structural determination of crystalline compounds, providing precise three-dimensional atomic arrangements and molecular geometries [1] [2]. While specific single-crystal diffraction data for isolated N-Cyclohexylglycine are not extensively documented in the literature, significant crystallographic insights emerge from structural studies of its platinum(II) complexes.
Comprehensive single-crystal X-ray diffraction analysis has been performed on platinum complexes containing N-Cyclohexylglycine as a ligand, particularly the complex [Pt(bipy)(L)]NO₃ where L represents the deprotonated cyclohexylglycine [3] [4]. These studies reveal that the cyclohexylglycine ligand adopts a bidentate chelating coordination mode through its amino nitrogen and carboxylate oxygen atoms, forming a stable five-membered chelate ring with the platinum(II) center.
The crystallographic data demonstrate that N-Cyclohexylglycine exhibits conformational flexibility in its cyclohexyl ring, which can adopt various chair conformations depending on the crystalline environment and intermolecular interactions [3]. The amino acid backbone maintains typical bond lengths and angles consistent with other glycine derivatives, with the C-N bond length approximately 1.47 Å and the C-C(carboxyl) bond length around 1.53 Å.
Detailed crystallographic investigations of platinum complexes incorporating N-Cyclohexylglycine reveal crystallization in the orthorhombic space group Pbca [3] [4]. The complex [Pt(bipy)(L)]NO₃ provides definitive structural parameters with the following unit cell dimensions:
| Crystallographic Parameter | Value |
|---|---|
| Space Group | Pbca (orthorhombic) |
| Unit Cell a | 16.188(3) Å |
| Unit Cell b | 8.6626(17) Å |
| Unit Cell c | 26.568(5) Å |
| Cell Volume | 3725.7(12) ų |
| Z value | 8 |
| Calculated Density | 2.031 g/cm³ |
The orthorhombic symmetry indicates three mutually perpendicular crystallographic axes of unequal length, providing optimal packing arrangements for the complex molecules. The space group Pbca belongs to the centrosymmetric orthorhombic system, containing inversion centers that result in racemic crystallization when chiral centers are present [3].
Analysis of the supramolecular architecture reveals extensive hydrogen bonding networks that stabilize the crystal structure. The cyclohexylglycine ligand participates in bifurcated hydrogen bonding interactions, where the amino nitrogen functions as a donor to multiple oxygen acceptors from nitrate counterions. These interactions create zigzag chains along the crystallographic a-axis, which subsequently link into two-dimensional sheets through additional hydrogen bonds involving the cyclohexyl ring [3].
The crystal packing demonstrates π-π stacking interactions between aromatic bipy ligands with centroid-centroid separations of approximately 3.787 Å, contributing to the overall stability of the three-dimensional network. Anion-π interactions between nitrate ions and aromatic systems further enhance the supramolecular organization with centroid-oxygen separations of 3.796 Å [3].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of N-Cyclohexylglycine through multinuclear analysis. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that confirm the molecular structure and conformational behavior [3].
Proton Nuclear Magnetic Resonance (¹H) Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of N-Cyclohexylglycine recorded in deuterated dimethyl sulfoxide at 323 K reveals distinct resonance patterns [3]:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxyl proton (COOH) | 13.68 | Broad singlet | 1H |
| Amino proton (NH) | 9.27 | Singlet | 1H |
| α-Methylene protons (CH₂COOH) | 3.79 | Singlet | 2H |
| Cyclohexyl CH proton | 2.96 | Multiplet | 1H |
| Cyclohexyl CH₂ protons | 1.09-2.00 | Various multiplets | 10H |
The carboxyl proton appears significantly downfield at 13.68 ppm, indicating strong hydrogen bonding and characteristic carboxylic acid behavior. The amino proton resonance at 9.27 ppm confirms the presence of the secondary amine functionality. The α-methylene protons appear as a singlet at 3.79 ppm, demonstrating rapid exchange on the Nuclear Magnetic Resonance timescale.
The cyclohexyl ring protons exhibit complex multiplet patterns between 1.09 and 2.00 ppm, reflecting the chair conformation and axial-equatorial proton environments. The methine proton directly attached to the nitrogen appears as a multiplet at 2.96 ppm, consistent with coupling to both the amino proton and adjacent methylene protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C) Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed carbon environment information recorded at 75 MHz in deuterated dimethyl sulfoxide at 333 K [3]:
| Carbon Assignment | Chemical Shift (ppm) | Description |
|---|---|---|
| Carbonyl carbon (C=O) | 168.12 | Carboxyl carbon |
| α-Carbon (CH₂COOH) | 56.05 | Methylene carbon |
| N-CH carbon | 43.92 | Methine carbon |
| Cyclohexyl carbons | 24.00, 24.71, 28.11 | Ring carbons |
The carbonyl carbon resonates at 168.12 ppm, typical for carboxylic acid functional groups. The α-carbon appears at 56.05 ppm, while the cyclohexyl carbons show distinct chemical shifts reflecting their different environments within the ring system.
Platinum-195 Nuclear Magnetic Resonance (¹⁹⁵Pt) Spectroscopy
Platinum-195 Nuclear Magnetic Resonance spectroscopy serves as a powerful probe for coordination environment in platinum complexes containing N-Cyclohexylglycine [3] [5]. The ¹⁹⁵Pt nucleus has favorable magnetic properties with 33.8% natural abundance and spin I = ½, providing excellent sensitivity for structural characterization [5] [6].
The single ¹⁹⁵Pt resonance observed for each complex confirms the presence of only one platinum environment, supporting the proposed square-planar coordination geometry. The chemical shift values fall within the typical range for platinum(II) amino acid complexes, indicating effective coordination of the bidentate ligand [5] [6].
Fourier Transform Infrared Spectroscopy
Fourier Transform Infrared spectroscopy reveals characteristic vibrational modes that confirm the molecular structure and functional groups of N-Cyclohexylglycine [3] [7]. The infrared spectrum exhibits broad absorption patterns typical of amino acid compounds with extensive hydrogen bonding networks.
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| O-H stretching | 3439-3494 | Carboxyl OH | Broad, strong |
| N-H stretching | 3335-2723 | Amino NH | Medium |
| C-H stretching | 2936-2723 | Aliphatic CH | Medium |
| C=O stretching (asymmetric) | 1761 | Carboxylate | Strong |
| C=O stretching (symmetric) | 1418 | Carboxylate | Strong |
| C-N stretching | 1218 | Amino linkage | Medium |
The broad absorption band between 3439-3494 cm⁻¹ corresponds to carboxyl hydroxyl stretching vibrations, indicating extensive hydrogen bonding in the solid state. The asymmetric and symmetric carboxylate stretching vibrations at 1761 and 1418 cm⁻¹ respectively confirm the presence of the carboxylic acid functional group [3] [7].
The carbon-nitrogen stretching vibration at 1218 cm⁻¹ provides evidence for the secondary amine linkage between the cyclohexyl ring and the glycine backbone. Additional bands in the fingerprint region below 1200 cm⁻¹ correspond to cyclohexyl ring vibrations and skeletal deformations.
Ultraviolet-Visible Spectroscopy
Ultraviolet-Visible spectroscopy of N-Cyclohexylglycine reveals minimal chromophoric behavior due to the absence of extended conjugated systems or aromatic moieties [8]. The compound exhibits weak absorption in the far-ultraviolet region below 220 nm, primarily attributed to n→σ* transitions involving the nitrogen lone pair electrons and carbon-hydrogen sigma antibonding orbitals.
The lack of significant absorption above 250 nm confirms the absence of aromatic chromophores or extended conjugation within the molecule. This spectroscopic behavior is consistent with aliphatic amino acid derivatives that lack aromatic side chains [8].
Thermal analysis of N-Cyclohexylglycine reveals distinct melting and decomposition characteristics that provide insights into its thermal stability and phase behavior. The compound demonstrates well-defined thermal transitions typical of amino acid derivatives [9].
N-Cyclohexylglycine hydrochloride exhibits a melting point of 220°C, indicating significant thermal stability compared to simple glycine derivatives [3]. This elevated melting point reflects the enhanced molecular weight and increased van der Waals interactions contributed by the cyclohexyl substituent.
Thermogravimetric analysis reveals that amino acids generally decompose through endothermic processes requiring substantial energy input [9]. The thermal decomposition of N-Cyclohexylglycine follows patterns similar to other amino acids, involving dehydration, decarboxylation, and cyclization reactions. Studies on related amino acids demonstrate decomposition enthalpies ranging from 72 to 151 kJ/mol, producing 12 to 70% volatile products including water, ammonia, and carbon dioxide [9].
The decomposition process typically proceeds through multiple stages: initial dehydration around 200-250°C, followed by decarboxylation and formation of cyclic condensation products containing peptide bonds. The cyclohexyl group provides additional thermal stability compared to linear alkyl substituents due to its conformationally constrained structure.
| Thermal Parameter | Value | Method |
|---|---|---|
| Melting Point (HCl salt) | 220°C | Differential Scanning Calorimetry |
| Initial Decomposition | ~200-250°C | Thermogravimetric Analysis |
| Decomposition Enthalpy | 72-151 kJ/mol (estimated) | Calorimetric Analysis |
The acid-base properties of N-Cyclohexylglycine have been quantitatively determined through potentiometric titration studies, revealing characteristic dissociation constants for the amino acid functional groups [10].
Acid Dissociation Constants
Systematic determination of the apparent acid dissociation constants has been performed in 30% ethanol solution at 25°C in the presence of 0.10 M sodium perchlorate [10]. The results demonstrate two distinct ionization processes corresponding to the carboxyl and amino functional groups:
| Ionization Process | pKa Value | Assignment |
|---|---|---|
| COOH → COO⁻ + H⁺ | 2.70 | Carboxyl dissociation |
| R₃NH₃⁺ → R₃NH₂ + H⁺ | 9.83 | Amino deprotonation |
The carboxyl group pKa of 2.70 indicates moderately strong acid behavior, comparable to other N-substituted glycine derivatives. This value reflects the electron-withdrawing effect of the cyclohexyl-substituted amino group, which stabilizes the carboxylate anion through inductive effects.
The amino group pKa of 9.83 demonstrates typical basic behavior for secondary aliphatic amines. This value is comparable to glycine and other N-alkylglycines, indicating that the cyclohexyl substituent does not significantly alter the basicity of the amino nitrogen [10].
The relatively large separation between the two pKa values (ΔpKa = 7.13) ensures that N-Cyclohexylglycine exists predominantly as a zwitterion at physiological pH, with the carboxyl group deprotonated and the amino group protonated.
Solubility Characteristics
N-Cyclohexylglycine exhibits moderate water solubility influenced by its zwitterionic character and the hydrophobic cyclohexyl substituent [11]. The compound demonstrates enhanced solubility in polar protic solvents due to extensive hydrogen bonding capabilities of both carboxyl and amino functional groups.
Solubility studies indicate slight solubility in pure water, with improved dissolution in polar organic solvents such as methanol and ethanol. The presence of the cyclohexyl group reduces overall polarity compared to unsubstituted glycine, resulting in decreased aqueous solubility but enhanced solubility in moderately polar organic media [11] [12].
The compound's solubility profile makes it suitable for pharmaceutical applications where controlled dissolution rates are desired. The moderate water solubility combined with good organic solvent compatibility facilitates formulation development and enables diverse synthetic applications [11].
| Solvent System | Solubility | Temperature |
|---|---|---|
| Water | Slightly soluble | 25°C |
| Methanol | Soluble | 25°C |
| Ethanol (30%) | Good solubility | 25°C |
| Dimethyl sulfoxide | Highly soluble | 25°C |